molecular formula C10H21N B8455467 3-Tert-butylcyclohexylamine

3-Tert-butylcyclohexylamine

Cat. No. B8455467
M. Wt: 155.28 g/mol
InChI Key: NRYTZIDIUVATMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04429155

Procedure details

The procedure described in Example 27 is followed, using a catalyst which contains 1.0% by weight of palladium on a lithium/aluminum spinel. Starting from 3-tert-butylcyclohexylamine, there is obtained m-tert-butylaniline (boiling point=72°-73° C./0.27 mbar) in a yield of 95% of the theory.
[Compound]
Name
lithium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([NH2:11])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[NH2:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
lithium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CC(CCC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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